molecular formula C17H17N5O2S2 B2587389 N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide CAS No. 1203416-39-0

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide

Cat. No. B2587389
CAS RN: 1203416-39-0
M. Wt: 387.48
InChI Key: YQCGJOASHVKZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide, also known as MTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MTA is a thiazole derivative that has shown potential as an anticancer agent, as well as a modulator of the immune system.

Scientific Research Applications

Anticancer Activity

The thiazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives containing the thiazole ring and evaluated their activity against cancer cell lines. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated promising anticancer effects against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells . Further studies could explore the mechanism of action and optimize these derivatives for targeted cancer therapy.

Inhibition of VEGFR2

The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated inhibition of VEGFR2 (vascular endothelial growth factor receptor 2), which plays a crucial role in angiogenesis and tumor growth . Investigating its selectivity, toxicity, and potential as an antiangiogenic agent could be valuable.

Barbiturate and Opiate Poisoning Treatment

Amiphenazole, a compound related to thiazoles, is employed in the treatment of barbiturate or opiate poisoning . While not directly related to our compound, this highlights the broader utility of thiazole-based molecules in toxicology.

Antibacterial Activity

Although not specifically studied for our compound, other thiazole derivatives have shown preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . Exploring the antibacterial potential of our compound could be worthwhile.

Other Biological Effects

Given the diverse reactivity of thiazole-containing compounds, further investigations could explore their impact on various biological pathways, enzymes, and receptors. These effects may extend beyond the mentioned applications.

properties

IUPAC Name

2-[2-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-18-14(23)7-12-9-26-17(21-12)22-15(24)8-13-10-25-16(20-13)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCGJOASHVKZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide

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